molecular formula C7H9NO2 B1283013 3-Amino-2-methoxyphenol CAS No. 125708-66-9

3-Amino-2-methoxyphenol

Cat. No.: B1283013
CAS No.: 125708-66-9
M. Wt: 139.15 g/mol
InChI Key: VTRKJVRJTVKUIA-UHFFFAOYSA-N
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Description

3-Amino-2-methoxyphenol, also known as 3-AM2P, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of phenol, an aromatic organic compound, and is used in the synthesis of a variety of other compounds. It is also used as a reagent in chemical reactions, such as the synthesis of aminophenols and other aromatic compounds. 3-AM2P has been studied extensively for its biochemical and physiological effects and its potential applications in medicine and other fields.

Scientific Research Applications

1. Synthesis of Oligodeoxyribonucleotide

3-Amino-2-methoxyphenol derivatives have been utilized in the improved synthesis of oligodeoxyribonucleotide. The 3-methoxy-4-phenoxybenzoyl group, a related compound, is used for amino protection in nucleosides, showing high selectivity and stability under synthesis conditions. This is particularly useful in the solid support synthesis of oligodeoxyribonucleotide via the phosphotriester approach, offering advantages like high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).

2. Thermochemistry and Intermolecular Hydrogen Bonds

Studies on methoxyphenols, including 3-methoxyphenol, have provided insights into their roles as structural fragments in antioxidants and biologically active molecules. These compounds are capable of forming strong inter- and intramolecular hydrogen bonds. Thermochemical properties like enthalpies of formation and vapor pressure have been extensively studied, revealing relationships between properties and structures in these compounds (Varfolomeev et al., 2010).

3. Antitumor Activity

Derivatives of this compound have shown potential as tubulin-targeting antitumor agents. Certain compounds, including those with 3-amino-4-methoxyphenyl groups, demonstrated potent antiproliferative effects in breast cancer cells and disrupted microtubular structures, inducing apoptosis. These findings are significant for developing new antitumor medications (Greene et al., 2016).

4. Environmental Applications

The this compound structure has been applied in environmental science, particularly in the adsorption-based recovery of cobalt using modified activated carbon. Chemical modification of adsorbents with related compounds, such as 3-Aminophenol, enhances the efficiency of removing heavy metal ions from aqueous solutions, indicating its potential in water treatment technologies (Gunjate et al., 2020).

5. Biochemical and Microbial Studies

In microbial studies, 3-methoxyphenol derivatives have been investigated for their role in enzymatic reactions and antimicrobial activities. These compounds are involved in reactions like methyl transfer in certain bacteria, showcasing their biochemical significance in microbial metabolism (Engelmann et al., 2001).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 3-Amino-2-methoxyphenol research could involve its potential use as an anti-inflammatory agent . Furthermore, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which could lead to the preparation of complex m-aryloxy phenols with functional groups .

Mechanism of Action

Target of Action

3-Amino-2-methoxyphenol, a methoxyphenolic compound, primarily targets the respiratory epithelium . The respiratory epithelium plays a central role in the inflammatory response in diseases such as asthma and chronic obstructive pulmonary disease . It serves as a key interface between the host and environment, participating in the activation of innate immunity and production of cytokines and other inflammatory mediators .

Mode of Action

The compound’s interaction with its targets results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . Methoxyphenols, including this compound, inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .

Biochemical Pathways

It is known that methoxyphenols inhibit the binding of the rna-binding protein hur to mrna . This suggests that the compound may affect the post-transcriptional regulation of gene expression, potentially impacting various biochemical pathways.

Pharmacokinetics

The compound’s ic50 values, a measure of its effectiveness in inhibiting biological or biochemical function, have been reported . For this compound, the IC50 value is 410 μM , which provides some insight into its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of multiple inflammatory mediators . This leads to a reduction in inflammation, particularly in the respiratory epithelium, which could potentially alleviate symptoms in diseases such as asthma and chronic obstructive pulmonary disease .

Action Environment

Given its role in the respiratory epithelium, it’s plausible that factors such as air quality and exposure to allergens or pollutants could potentially influence its action and efficacy .

Properties

IUPAC Name

3-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRKJVRJTVKUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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